4-(4-Bromophenyl)butanamide
Description
4-(4-Bromophenyl)butanamide is an aromatic amide derivative characterized by a four-carbon aliphatic chain terminating in a brominated phenyl group and an amide functional group. Its structure (C₁₀H₁₂BrNO) confers unique physicochemical properties, including a melting point of 153–156°C and solubility in polar organic solvents like DMSO, as confirmed by NMR data (1H: δ 7.45–1.73; 13C: δ 173.93–26.57) . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic materials, though its direct biological activities remain less explored compared to structural analogs.
Properties
CAS No. |
61445-61-2 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-(4-bromophenyl)butanamide |
InChI |
InChI=1S/C10H12BrNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13) |
InChI Key |
WPRAGPQEPJRYLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCC(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)N)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 4-(4-Bromophenyl)butanoic Acid (CAS 35656-89-4)
- Structure : Replaces the amide (-CONH₂) with a carboxylic acid (-COOH).
- Properties : Lower melting point (67°C) and higher polarity due to the acidic proton. Used in peptide synthesis and as a building block for liquid crystals .
- Synthesis : Typically via hydrolysis of the corresponding ester or nitrile, contrasting with the amide’s route involving coupling reactions .
b. Ethyl 4-(4-Bromophenyl)butanoate (CAS 105986-54-7)
- Structure : Ester derivative (-COOEt) with reduced polarity.
- Properties : Higher volatility (boiling point 176°C at 3 mmHg) and lipophilicity, making it suitable for GC-MS analysis .
c. 4-(4-Bromophenyl)-N-(4-hydroxyphenyl)butanamide
- Structure : Additional hydroxyl group on the amide nitrogen.
- Synthesis : Achieved via Suzuki coupling (71% yield), demonstrating adaptability for introducing diverse substituents .
Core Structure Modifications
a. 4-Substituted Cathinones (e.g., 4-BMC)
- Structure: Replace the butanamide chain with a cathinone backbone (β-keto amphetamine).
- Properties : Enhanced stimulant effects due to the β-keto group, with 4-BMC showing higher metabolic stability than fluorine/chlorine analogs .
- Bioactivity: Cathinones exhibit psychoactive effects, whereas 4-(4-Bromophenyl)butanamide’s bioactivity is underexplored .
b. 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan (BDPFR)
c. Pyrimidine Derivatives (e.g., 4-(4-Bromophenyl)-2,6-diphenylpyrimidine)
- Structure : Pyrimidine ring with bromophenyl and phenyl groups.
- Properties : Higher thermal stability (melting point 166°C) and applications in optoelectronics, contrasting with the aliphatic flexibility of butanamide derivatives .
Table 1: Key Properties of this compound and Analogs
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